

Application Notes and Protocols for 2'-TBDMS Removal Using Triethylamine Trihydrofluoride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in the synthesis of oligoribonucleotides. Its removal is a critical step in obtaining the final, functional RNA molecule. While tetrabutylammonium fluoride (TBAF) has traditionally been used for this deprotection, triethylamine trihydrofluoride (TREAT-HF or TEA·3HF) has emerged as a more efficient and reliable alternative.[1][2][3] This reagent offers several advantages, including faster deprotection times and a significantly lower sensitivity to moisture, which can often lead to incomplete reactions with TBAF.[1][2] These application notes provide detailed protocols for the removal of the 2'-TBDMS protecting group from synthetic oligonucleotides using triethylamine trihydrofluoride.

Advantages of Triethylamine Trihydrofluoride

- Efficiency: TREAT-HF often accomplishes complete deprotection in a shorter time frame compared to TBAF.[1]
- Reduced Moisture Sensitivity: Unlike TBAF, the desilylation process with TREAT-HF is not significantly affected by small amounts of water, leading to more consistent and reproducible results.[1][2]



 Compatibility: The protocols are compatible with both traditional precipitation and modern cartridge-based purification methods.[4]

Experimental Protocols

Two primary protocols are presented here, catering to different downstream purification strategies: DMT-Off and DMT-On (where DMT refers to the dimethoxytrityl protecting group on the 5'-terminus).

Protocol 1: 2'-TBDMS Removal for DMT-Off Oligonucleotides

This protocol is suitable for oligonucleotides that have had the 5'-DMT group removed on the synthesizer.

Materials:

- Dried oligonucleotide pellet
- Anhydrous Dimethylsulfoxide (DMSO)
- Triethylamine trihydrofluoride (TREAT-HF)
- Quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer) for cartridge purification or 3M Sodium Acetate for precipitation.
- Butanol (for precipitation)

Procedure:

- Dissolution: Fully dissolve the dried oligonucleotide pellet in 100 μL of anhydrous DMSO.
 Gentle heating at 65°C for approximately 5 minutes may be necessary to ensure complete dissolution.[5][6]
- Deprotection: Add 125 μL of triethylamine trihydrofluoride to the dissolved oligonucleotide.
 Mix thoroughly and incubate the reaction at 65°C for 2.5 hours.[5][6]
- Cooling: After incubation, briefly cool the reaction mixture in a freezer.[5][6]



- Quenching and Purification:
 - For Cartridge Purification: Add 1.75 mL of Glen-Pak™ RNA Quenching Buffer to the cooled deprotection solution and mix well. Proceed immediately to the cartridge purification protocol.[5]
 - For Precipitation: Add 25 μL of 3M Sodium Acetate (in RNase-free water) and vortex for 15 seconds. Add 1 mL of butanol, vortex for 30 seconds, and then cool at -70°C for 30 minutes (or -20°C).[6] Centrifuge to pellet the deprotected oligonucleotide.

Protocol 2: 2'-TBDMS Removal for DMT-On Oligonucleotides

This protocol is designed for oligonucleotides where the 5'-DMT group is retained for purification purposes (e.g., trityl-on cartridge purification).

Materials:

- Dried oligonucleotide pellet
- Anhydrous Dimethylsulfoxide (DMSO)
- Triethylamine (TEA)
- Triethylamine trihydrofluoride (TREAT-HF)
- Glen-Pak™ RNA Quenching Buffer

Procedure:

- Dissolution: Completely dissolve the dried oligonucleotide pellet in 115 μ L of anhydrous DMSO. If needed, heat at 65°C for about 5 minutes.[5][6]
- Buffering: Add 60 μL of triethylamine (TEA) to the DMSO/oligonucleotide solution and mix gently.[5][6]
- Deprotection: Add 75 μL of triethylamine trihydrofluoride and incubate the mixture at 65°C for 2.5 hours.[5][6]



- Quenching: Immediately before purification, cool the deprotection reaction and add 1.75 mL
 of Glen-Pak™ RNA Quenching Buffer. Mix thoroughly.[5]
- Purification: Proceed with the trityl-on cartridge purification protocol.

Quantitative Data Summary

The following tables summarize the reagent volumes and reaction conditions for the described protocols.

Table 1: Reagent Volumes for DMT-Off Deprotection

Reagent	Volume
Anhydrous DMSO	100 μL
Triethylamine Trihydrofluoride	125 μL

Table 2: Reagent Volumes for DMT-On Deprotection

Reagent	Volume
Anhydrous DMSO	115 μL
Triethylamine (TEA)	60 μL
Triethylamine Trihydrofluoride	75 μL

Table 3: Reaction Conditions

Parameter	Value
Temperature	65°C
Time	2.5 hours

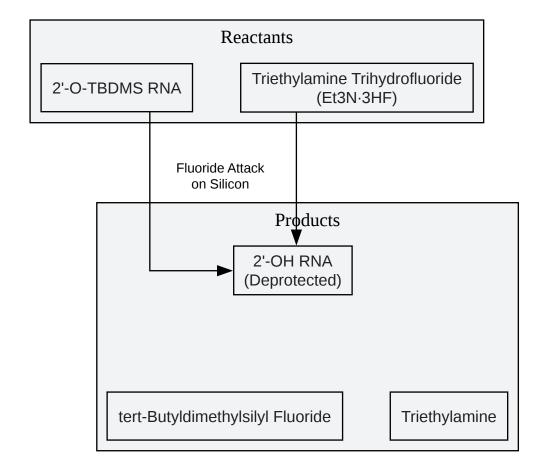
Visualizations



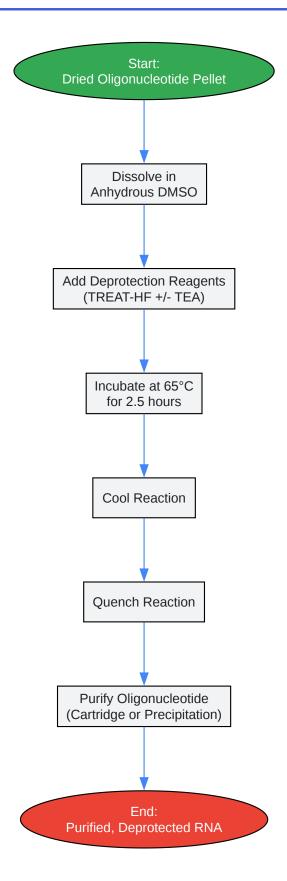
Chemical Reaction Pathway

The following diagram illustrates the cleavage of the 2'-TBDMS group by the fluoride ion from triethylamine trihydrofluoride.









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References

- 1. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF). | Semantic Scholar [semanticscholar.org]
- 4. glenresearch.com [glenresearch.com]
- 5. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
- 6. glenresearch.com [glenresearch.com]
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